

Azido-PEG3-Sulfone-PEG4-acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG3-Sulfone-PEG4-acid

Cat. No.: B3325099

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Technical Guide: Azido-PEG3-Sulfone-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azido-PEG3-Sulfone-PEG4-acid**, a heterobifunctional linker critical in the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Azido-PEG3-Sulfone-PEG4-acid is a versatile chemical tool featuring a terminal azide group and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) and sulfone backbone. This structure enables a two-step, directional conjugation of two different molecules. The quantitative properties of this linker are summarized below.

Property	Value
Molecular Formula	C ₁₉ H ₃₇ N ₃ O ₁₁ S
Molecular Weight	515.58 g/mol
CAS Number	2055024-42-3

Chemical and Functional Properties

Azido-PEG3-Sulfone-PEG4-acid is designed for high efficiency in bioconjugation applications.

The key functional groups are:

- **Carboxylic Acid (-COOH):** This terminal group allows for the covalent linkage to primary or secondary amines on a target molecule (e.g., a protein ligand) through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like NHS (N-hydroxysuccinimide).
- **Azide (-N₃):** The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high yield and specificity. It readily reacts with alkyne-functionalized molecules in either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN.

The PEG and sulfone components of the linker enhance its aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Applications in PROTAC Development

A primary application of this linker is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis strategy typically involves:

- Reacting the carboxylic acid end of the **Azido-PEG3-Sulfone-PEG4-acid** linker with an amine-containing ligand for the target protein.
- Reacting the azide end of the resulting intermediate with an alkyne-modified ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon).

This sequential approach allows for the precise and controlled assembly of the final PROTAC molecule.

Experimental Protocols

Disclaimer: The following protocols are representative examples of how **Azido-PEG3-Sulfone-PEG4-acid** can be used. Optimal conditions such as reactant concentrations, reaction times, and purification methods should be determined empirically for each specific application.

Protocol 1: Amide Coupling of a Target Protein Ligand

This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine on a target protein ligand (TPL-NH₂).

Materials:

- **Azido-PEG3-Sulfone-PEG4-acid**
- Target Protein Ligand with a primary amine (TPL-NH₂)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Solution (e.g., hydroxylamine)
- Reverse-phase HPLC for purification

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve **Azido-PEG3-Sulfone-PEG4-acid** in anhydrous DMF.
 - Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.
 - Stir the reaction mixture at room temperature for 30 minutes to generate the NHS-ester intermediate.
- Conjugation to Amine-containing Ligand:

- Dissolve the TPL-NH₂ in Reaction Buffer.
- Add the activated linker solution to the TPL-NH₂ solution. A molar ratio of 1.5:1 (activated linker to TPL) is recommended as a starting point.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Quenching and Purification:
 - Quench any unreacted NHS-ester by adding the Quenching Solution.
 - Purify the resulting product (Azide-Linker-TPL) using reverse-phase HPLC.
 - Confirm the product identity and purity by LC-MS and NMR.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the azide-functionalized intermediate (Azide-Linker-TPL) to an alkyne-modified E3 ligase ligand (E3L-Alkyne).

Materials:

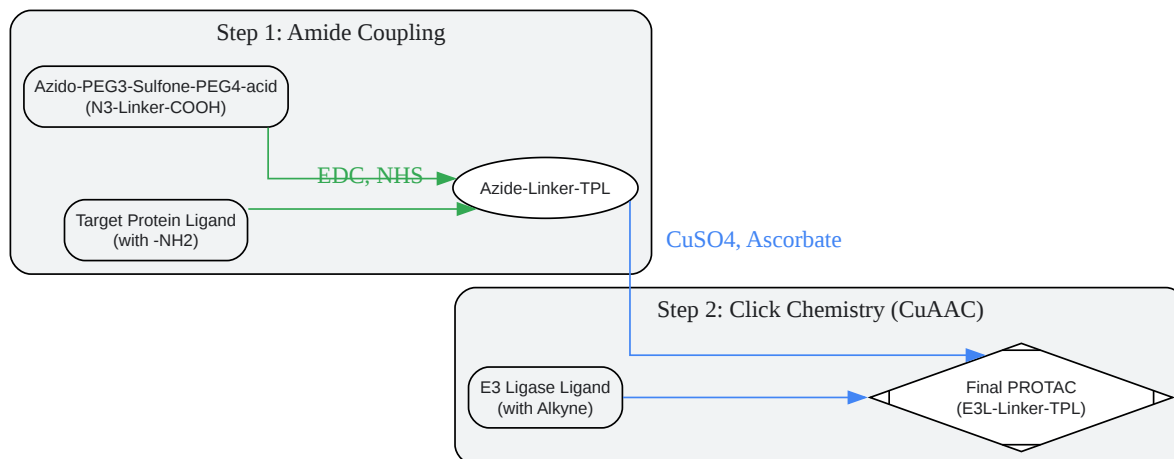
- Purified Azide-Linker-TPL
- E3 Ligase Ligand with a terminal alkyne (E3L-Alkyne)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
- Solvent: A mixture of tert-butanol and water (1:1)
- Reverse-phase HPLC for purification

Procedure:

- Reaction Setup:
 - Dissolve Azide-Linker-TPL and 1.2 equivalents of E3L-Alkyne in the t-butanol/water solvent system.
- Catalyst Preparation:
 - In a separate vial, prepare a fresh solution of the catalyst by mixing CuSO₄ (0.1 eq), TBTA (0.1 eq), and sodium ascorbate (0.5 eq) in the solvent.
- Click Reaction:
 - Add the catalyst solution to the solution containing the azide and alkyne reactants.
 - Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
- Purification:
 - Upon completion, purify the final PROTAC conjugate (E3L-Linker-TPL) by reverse-phase HPLC.
 - Characterize the final product by LC-MS and NMR.

Visualized Workflow

The following diagram illustrates the sequential conjugation workflow for synthesizing a PROTAC using **Azido-PEG3-Sulfone-PEG4-acid**.



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Caption: PROTAC synthesis workflow using **Azido-PEG3-Sulfone-PEG4-acid**.

- To cite this document: BenchChem. [Azido-PEG3-Sulfone-PEG4-acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3325099#azido-peg3-sulfone-peg4-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b3325099#azido-peg3-sulfone-peg4-acid-molecular-weight-and-formula)

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